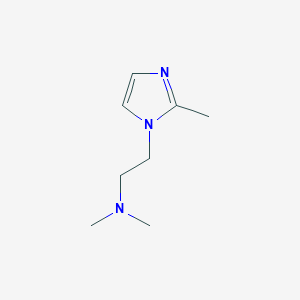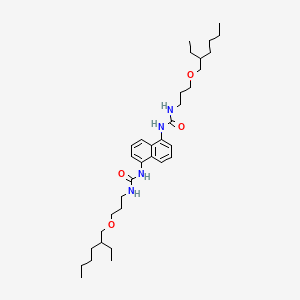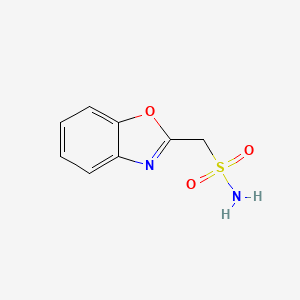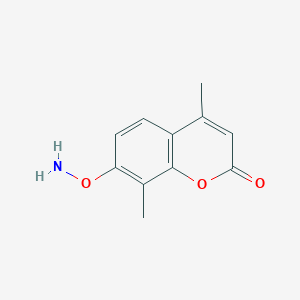
Carbanilic acid, 3,4-dichlorodithio-, glycolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanilic acid, 3,4-dichlorodithio-, glycolate is a chemical compound with the molecular formula C9-H7-Cl2-N-O2-S2 and a molecular weight of 296.19 . This compound is known for its unique structure, which includes both carbanilic acid and glycolate moieties, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of Carbanilic acid, 3,4-dichlorodithio-, glycolate typically involves the reaction of 3,4-dichlorodithio-carbanilic acid with glycolic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.
Analyse Des Réactions Chimiques
Carbanilic acid, 3,4-dichlorodithio-, glycolate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing products.
Applications De Recherche Scientifique
Carbanilic acid, 3,4-dichlorodithio-, glycolate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases due to its unique chemical structure and reactivity.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of Carbanilic acid, 3,4-dichlorodithio-, glycolate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Carbanilic acid, 3,4-dichlorodithio-, glycolate can be compared with other similar compounds such as:
Carbanilic acid, 3,4-dichlorodithio-, ethyl ester: This compound has a similar structure but with an ethyl ester group instead of a glycolate moiety.
Glycolic acid: A simpler compound with a similar glycolate structure but lacking the carbanilic acid and dichlorodithio groups.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties not found in its individual components or similar compounds.
Propriétés
Numéro CAS |
73623-06-0 |
|---|---|
Formule moléculaire |
C9H7Cl2NO2S2 |
Poids moléculaire |
296.2 g/mol |
Nom IUPAC |
S-[(3,4-dichlorophenyl)carbamothioyl] 2-hydroxyethanethioate |
InChI |
InChI=1S/C9H7Cl2NO2S2/c10-6-2-1-5(3-7(6)11)12-9(15)16-8(14)4-13/h1-3,13H,4H2,(H,12,15) |
Clé InChI |
KZYJKWNMZDRNII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=S)SC(=O)CO)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Lithium chloro[dimethyl(phenyl)silyl]methanide](/img/structure/B14455852.png)
![3-Thiazolidineacetic acid, 5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-, sodium salt](/img/structure/B14455856.png)

![5-Oxabicyclo[2.1.0]pent-2-ene](/img/structure/B14455868.png)
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)propan-1-one](/img/structure/B14455875.png)
![2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]-](/img/structure/B14455883.png)

![4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile](/img/structure/B14455903.png)



